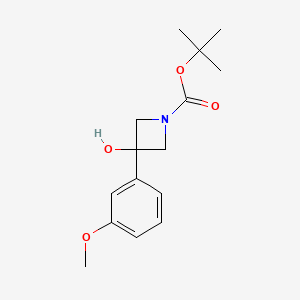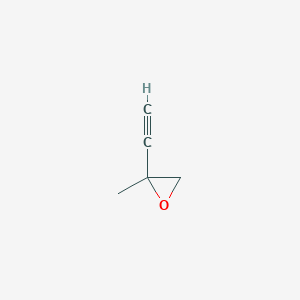
2-Ethynyl-2-methyloxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethynyl-2-methyloxirane is an organic compound with the molecular formula C₅H₆O. It is a member of the oxirane family, which are three-membered cyclic ethers. This compound is characterized by the presence of an ethynyl group and a methyl group attached to the oxirane ring. It is known for its reactivity and is used in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Ethynyl-2-methyloxirane can be synthesized through several methods. One common method involves the reaction of propargyl alcohol with a base, followed by epoxidation. The reaction conditions typically include the use of a strong base such as sodium hydride or potassium tert-butoxide, and an oxidizing agent like m-chloroperbenzoic acid (m-CPBA) for the epoxidation step .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The choice of solvents, temperature control, and purification methods are crucial in industrial settings to ensure the efficient production of high-quality this compound .
Análisis De Reacciones Químicas
Types of Reactions
2-Ethynyl-2-methyloxirane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the oxirane ring to diols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the oxirane ring under basic or acidic conditions.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Diols.
Substitution: Various substituted oxiranes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Ethynyl-2-methyloxirane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-ethynyl-2-methyloxirane involves its reactivity towards nucleophiles and electrophiles. The oxirane ring is highly strained, making it susceptible to ring-opening reactions. The ethynyl group can participate in various addition reactions, contributing to the compound’s versatility. Molecular targets and pathways include interactions with enzymes and proteins, leading to potential biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methyl-1-butene oxide
- 2-Ethyl-2-methyloxirane
- 1,2-Epoxy-2-methylbutane
Uniqueness
2-Ethynyl-2-methyloxirane is unique due to the presence of both an ethynyl group and an oxirane ring. This combination imparts distinct reactivity and properties compared to other similar compounds. The ethynyl group enhances its ability to participate in addition reactions, while the oxirane ring provides a reactive site for nucleophilic attack .
Propiedades
Número CAS |
4090-48-6 |
|---|---|
Fórmula molecular |
C5H6O |
Peso molecular |
82.10 g/mol |
Nombre IUPAC |
2-ethynyl-2-methyloxirane |
InChI |
InChI=1S/C5H6O/c1-3-5(2)4-6-5/h1H,4H2,2H3 |
Clave InChI |
FOEJSKSCKIOALZ-UHFFFAOYSA-N |
SMILES canónico |
CC1(CO1)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


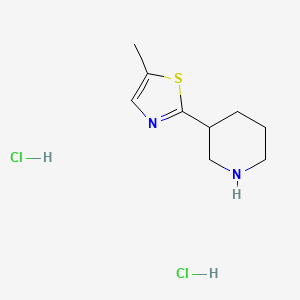
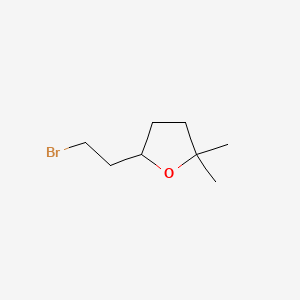
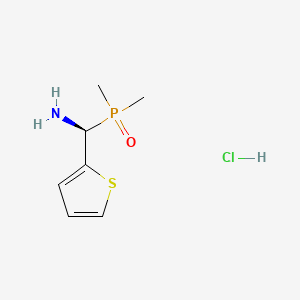


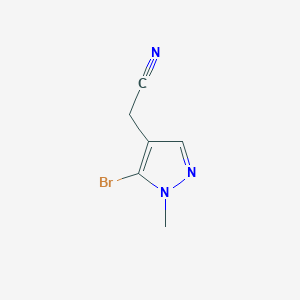
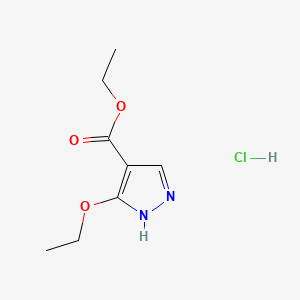
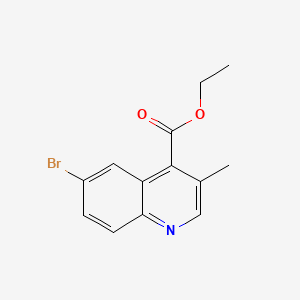
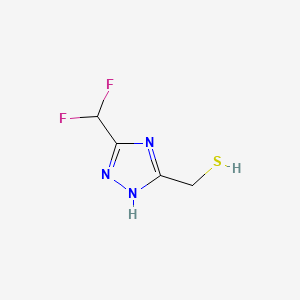
![Methyl 3-chloro-4-[(dimethylcarbamoyl)sulfanyl]benzoate](/img/structure/B13458859.png)
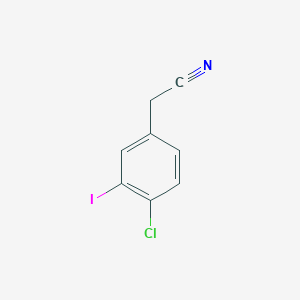
![N-{2-[(3R)-3-aminopyrrolidin-1-yl]-2-oxoethyl}acetamide hydrochloride](/img/structure/B13458864.png)
![tert-butylN-{[(2S)-1-(fluorosulfonyl)pyrrolidin-2-yl]methyl}carbamate](/img/structure/B13458865.png)
